molecular formula C28H27N5O2 B13953024 3-Pyrrolidinecarboxamide,1-[7-[1-(2,3-dihydro-1h-indolyl)-1,2-dihydro-4-methyl-2-oxo-3-pyridinyl]-3-isoquinolinyl]-

3-Pyrrolidinecarboxamide,1-[7-[1-(2,3-dihydro-1h-indolyl)-1,2-dihydro-4-methyl-2-oxo-3-pyridinyl]-3-isoquinolinyl]-

Cat. No.: B13953024
M. Wt: 465.5 g/mol
InChI Key: PURYTKFKNAXPJS-UHFFFAOYSA-N
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Description

3-Pyrrolidinecarboxamide,1-[7-[1-(2,3-dihydro-1h-indolyl)-1,2-dihydro-4-methyl-2-oxo-3-pyridinyl]-3-isoquinolinyl]- is a complex organic compound that features a unique combination of pyrrolidine, indole, pyridine, and isoquinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyrrolidinecarboxamide,1-[7-[1-(2,3-dihydro-1h-indolyl)-1,2-dihydro-4-methyl-2-oxo-3-pyridinyl]-3-isoquinolinyl]- typically involves multi-step organic synthesis. The process begins with the preparation of the core structures, such as pyrrolidine, indole, and isoquinoline derivatives, followed by their sequential coupling under controlled conditions. Common reagents used in these reactions include organometallic catalysts, protecting groups, and various solvents to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Pyrrolidinecarboxamide,1-[7-[1-(2,3-dihydro-1h-indolyl)-1,2-dihydro-4-methyl-2-oxo-3-pyridinyl]-3-isoquinolinyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the molecule. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-Pyrrolidinecarboxamide,1-[7-[1-(2,3-dihydro-1h-indolyl)-1,2-dihydro-4-methyl-2-oxo-3-pyridinyl]-3-isoquinolinyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate receptor signaling pathways to exert anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Pyrrolidinecarboxamide,1-[7-[1-(2,3-dihydro-1h-indolyl)-1,2-dihydro-4-methyl-2-oxo-3-pyridinyl]-3-isoquinolinyl]- is unique due to its combination of multiple heterocyclic moieties, which confer distinct chemical and biological properties. This structural complexity allows for diverse applications and the potential for novel therapeutic effects .

Properties

Molecular Formula

C28H27N5O2

Molecular Weight

465.5 g/mol

IUPAC Name

1-[7-[1-(2,3-dihydroindol-1-yl)-4-methyl-2-oxopyridin-3-yl]isoquinolin-3-yl]pyrrolidine-3-carboxamide

InChI

InChI=1S/C28H27N5O2/c1-18-8-12-33(32-13-10-19-4-2-3-5-24(19)32)28(35)26(18)21-7-6-20-15-25(30-16-23(20)14-21)31-11-9-22(17-31)27(29)34/h2-8,12,14-16,22H,9-11,13,17H2,1H3,(H2,29,34)

InChI Key

PURYTKFKNAXPJS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C=C1)N2CCC3=CC=CC=C32)C4=CC5=CN=C(C=C5C=C4)N6CCC(C6)C(=O)N

Origin of Product

United States

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